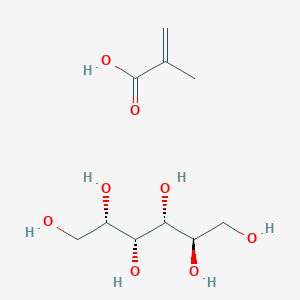

Sorbitol methacrylate

Description

Contextualization of Renewable Feedstocks in Polymer Chemistry

The depletion of fossil fuels and growing environmental concerns have necessitated a shift towards renewable feedstocks for the production of polymers. mpg.de Biomass, including plant-based materials like starch and cellulose (B213188), presents a vast and sustainable alternative to traditional petroleum-based resources. umn.eduulprospector.com The utilization of renewable carbon sources, such as biomass and even CO2, can significantly reduce greenhouse gas emissions associated with polymer production. d-nb.info This transition is not merely a substitution of raw materials but a fundamental change in the chemical industry, driving innovation in green chemistry and sustainable manufacturing processes. cas.org

Renewable feedstocks offer a diverse array of chemical building blocks. ulprospector.com For instance, polysaccharides like starch and cellulose, proteins, and plant oils can be chemically modified or broken down into monomers for polymerization. ulprospector.com Lignin, a complex polymer found in plant cell walls, is another abundant and underutilized renewable resource with potential for creating novel polymeric materials. mpg.de The development of bio-based polymers from these feedstocks is a critical step towards a more circular and sustainable economy. cas.org

Significance of Polyol-Derived Monomers for Sustainable Materials

Polyols, organic compounds containing multiple hydroxyl groups, are key components in the synthesis of a wide variety of polymers, most notably polyurethanes. mdpi.comroquette.com The global market for polyols is substantial and continues to grow, with a significant portion traditionally derived from petrochemicals. acs.org The shift towards bio-based polyols, derived from renewable resources, is a crucial aspect of creating more sustainable polymer systems. mdpi.comresearchgate.net

Sorbitol, a sugar alcohol readily obtained from the reduction of glucose, is an important bio-based polyol. roquette.com Its rigid and chiral structure can impart unique properties, such as high glass transition temperatures, to the resulting polymers. acs.org The use of sorbitol and its derivatives, like isosorbide (B1672297), as monomers allows for the creation of high-performance, bio-based polymers with applications ranging from coatings and adhesives to biomedical devices. roquette.commdpi.com The development of these polyol-derived monomers is a testament to the potential of biomass to produce value-added chemicals and materials that can compete with and even outperform their fossil-based counterparts. researchgate.net

Overview of Sorbitol Methacrylate (B99206) and its Structural Derivatives

Sorbitol methacrylate is a monomer synthesized by the esterification of sorbitol with methacrylic acid or its derivatives. This process attaches a polymerizable methacrylate group to the sorbitol backbone. The resulting molecule combines the inherent hydrophilicity and biocompatibility of sorbitol with the reactive nature of the methacrylate group, making it a valuable building block for a variety of polymers. The polymerization of this compound, typically through free-radical polymerization, can lead to the formation of cross-linked networks with desirable mechanical properties and thermal stability.

Several structural derivatives of sorbitol are also significant in polymer science, each offering distinct properties:

Isosorbide Dimethacrylate (ISDMMA): Isosorbide is a bicyclic diol produced from the dehydration of sorbitol. nih.gov The dimethacrylate derivative, ISDMMA, is synthesized by reacting isosorbide with a methacrylating agent. nih.gov ISDMMA is known for its low viscosity and ability to form thermosetting polymers with high glass transition temperatures (Tg) and good mechanical strength. mdpi.comrsc.org Research has explored its use as a bio-based alternative to bisphenol A-glycidyl methacrylate (Bis-GMA) in dental resins. nih.govnih.gov

Dibenzylidene Sorbitol Methacrylates: Dibenzylidene sorbitol (DBS) is a well-known gelling agent formed by the reaction of sorbitol with benzaldehyde (B42025). rsc.orgresearchgate.net The remaining free hydroxyl groups on the sorbitol backbone can be functionalized with methacrylate groups. revmaterialeplastice.ro For instance, 1,3:2,4-bis-O-benzylidene-5,6-bis-carbonylaminoethyl-methacrylate-D-sorbitol (IEM-DBS) is a derivative where methacrylate functionalities have been introduced. revmaterialeplastice.roresearchgate.net These derivatives can act as polymerizable organogelators, influencing the properties of the resulting polymer networks. revmaterialeplastice.ro

Below is a table summarizing the key structural features of this compound and its derivatives.

| Compound Name | Parent Polyol | Key Structural Features |

| This compound | Sorbitol | Linear polyol backbone with one or more methacrylate groups. |

| Isosorbide Dimethacrylate (ISDMMA) | Isosorbide | Rigid, bicyclic diol core with two methacrylate groups. |

| Dibenzylidene Sorbitol Methacrylates | Dibenzylidene Sorbitol | Sorbitol backbone with two benzylidene acetal (B89532) groups and methacrylate functionalities on the remaining hydroxyls. |

Scope of Academic Research on this compound-Based Systems

Academic research on this compound and its derivatives is multifaceted, exploring their synthesis, polymerization, and application in various fields. A significant area of investigation is the development of sustainable polymers for biomedical applications. For example, polymethyl-methacrylate (PMMA)-sorbitol based capsules have been studied as potential local drug delivery vehicles, leveraging the hydrophilicity of sorbitol to improve drug release compared to conventional PMMA. nih.govresearchgate.net

In the realm of dental materials, isosorbide dimethacrylate has been extensively researched as a bio-based, non-toxic alternative to Bis-GMA. nih.govsapub.org Studies have focused on synthesizing and characterizing these monomers and evaluating the mechanical and thermal properties of the resulting polymers. nih.govresearchgate.net Research has shown that isosorbide-based resins can exhibit high glass transition temperatures and good mechanical performance, making them promising candidates for dental composites. mdpi.comrsc.org

Furthermore, the synthesis of well-defined glycopolymer brushes using this compound via techniques like reversible deactivation radical polymerization (RDRP) is an active area of research. researchgate.net These complex polymer architectures have potential applications in areas requiring specific surface interactions, such as biosensors and biocompatible coatings. researchgate.net The ability to precisely control the polymer structure allows for the fine-tuning of material properties for specific functions. researchgate.net

The ecotoxicity of these bio-based monomers and their corresponding polymers is also a critical research topic. Studies have been conducted to assess the environmental impact of isosorbide acrylate (B77674) and methacrylate monomers, providing crucial data for their safe and sustainable implementation. rsc.org

Properties

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJBIWJQZNMPIB-VFQQELCFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization of Sorbitol Methacrylate Monomers

Direct Esterification Routes for Sorbitol Methacrylate (B99206) Synthesis

Direct esterification presents a straightforward method for producing sorbitol methacrylate. This can be achieved through several chemical reactions, including dehydration esterification, transesterification, or by using (meth)acrylic acid halides. google.com A newer approach utilizing an ester exchange reaction has been shown to yield products with lower viscosity and higher purity compared to traditional dehydrative esterification methods. toagoseiamerica.com

Catalytic Approaches in Esterification Reactions

The choice of catalyst is crucial and depends on the specific esterification route.

Dehydration Esterification : This method involves reacting sorbitol with (meth)acrylic acid in the presence of an acid catalyst. google.com Suitable catalysts include aromatic sulfonic acids like p-toluenesulfonic acid and mineral acids such as sulfuric acid or phosphoric acid. google.com

Transesterification : In this process, sorbitol is reacted with a (meth)acrylic acid ester. google.com Catalysts for this reaction include organometallic compounds like dibutyltin (B87310) oxide and tetraethyl titanate, as well as metal alcoholates such as sodium methylate. google.com

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. For the dehydration esterification of sorbitol with (meth)acrylic acid, the catalyst is typically used in an amount of 0.1 to 10 parts by weight relative to 100 parts by weight of sorbitol. google.com To prevent the generation of dehydrated sorbitol byproducts and to facilitate the reaction, it is often preferable to carry out the process in the presence of water. google.com For esterification using (meth)acryloyl chloride, the reaction is generally conducted at temperatures ranging from -20 to 200°C, with a preferred range of 0 to 40°C. google.com The reaction time can vary from 0.5 to 20 hours, depending on the temperature and the desired degree of substitution of the (meth)acryl group. google.com

Synthesis of Isosorbide (B1672297) Dimethacrylate from Sorbitol Precursors

An alternative and widely studied route to a methacrylate monomer from sorbitol involves first converting sorbitol to isosorbide, which is then subjected to methacrylation. Isosorbide is a bicyclic molecule derived from the double dehydration of sorbitol. mdpi.comnih.gov

Dehydration of Sorbitol to Isosorbide: Reaction Mechanisms and Yield Optimization

The conversion of sorbitol to isosorbide is a significant process in bio-based chemistry, involving a double cyclo-dehydration reaction. mpg.de

Yield Optimization The yield of isosorbide is highly dependent on the catalyst and reaction conditions. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective. mdpi.commpg.denih.gov Research has identified optimal conditions for using p-TSA as a catalyst: a reaction temperature of 130°C with a catalyst loading of 1% w/w, which resulted in an isosorbide yield of 81.9%. mdpi.comnih.govresearchgate.netnih.gov The concentration of the catalyst significantly impacts the final yield. nih.gov

Table 1: Effect of p-TSA Catalyst Concentration on Isosorbide Yield

| Catalyst Amount (% w/w) | Isosorbide Yield (%) |

|---|---|

| 1.00 | 81.9 nih.gov |

| 0.50 | 56.4 nih.gov |

| 0.25 | 41.5 nih.gov |

Data sourced from MDPI nih.gov

Heterogeneous Catalysts : To overcome challenges associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts have been developed. nih.govacs.org Sulfated zirconia has proven effective, achieving complete sorbitol conversion and a 76% isosorbide yield in under two hours at 150°C. nih.govacs.org Other successful solid acid catalysts include zeolites and commercial sulfonic acid resins like Amberlyst 36, which can achieve nearly quantitative conversion. mpg.demdpi.com

Table 2: Comparison of Catalytic Systems for Sorbitol Dehydration

| Catalyst | Temperature (°C) | Time (h) | Isosorbide Yield (%) |

|---|---|---|---|

| p-TSA (1% w/w) | 130 | - | 81.9 mdpi.com |

| Sulfated Zirconia | 150 | < 2 | 76 nih.gov |

| Amberlyst 36 | 150 | 4 | ~100 mpg.de |

Data sourced from MDPI, PubMed Central, and MPG.PuRe mdpi.commpg.denih.gov

Methacrylation of Isosorbide: Nucleophilic Substitution with Anhydrides and Chlorides

Once isosorbide is synthesized, it can be functionalized with methacrylate groups through various esterification methods. nih.govsemanticscholar.org The most common approaches involve nucleophilic substitution reactions using highly reactive species. rsc.orgresearchgate.net

Reaction with Methacrylic Anhydride (B1165640) : Isosorbide can be reacted with methacrylic anhydride in the presence of a base catalyst to form isosorbide dimethacrylate. mdpi.comrsc.orgresearchgate.net This nucleophilic substitution reaction is a widely used method. mdpi.comnih.gov

Reaction with Methacryloyl Chloride : Methacryloyl chloride is considered the most reactive agent for this type of esterification, readily reacting with isosorbide. mdpi.comnih.govsemanticscholar.orgrsc.org This reaction was used to synthesize bis(methacrylate) isosorbide, with the resulting monomer showing a low viscosity. nih.gov

Direct Fischer Esterification : Another viable route is the direct Fischer esterification, which involves reacting isosorbide directly with methacrylic acid using an acidic catalyst. nih.govsemanticscholar.org

A study detailing the synthesis using methacrylic anhydride reported a 94.1% conversion of the anhydride, which led to a final purified product yield of 71.0% for isosorbide dimethacrylate. mdpi.com

Table 3: Reaction Parameters for Methacrylation of Isosorbide

| Reactant | Catalyst | Temperature (°C) | Time (h) | Anhydride Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|

| Methacrylic anhydride | Potassium acetate (B1210297) | 70 | 8 | 94.1 | 71.0 |

Data sourced from MDPI mdpi.com

Role of Environmentally Friendly Catalysts (e.g., Potassium Acetate)

In the push for greener chemical processes, there is a focus on replacing hazardous reagents with more sustainable alternatives. In the methacrylation of isosorbide, N,N-dimethylaminopyridine (DMAP) is a commonly used catalyst. mdpi.com However, due to its toxicity, environmentally friendly alternatives are sought. Potassium acetate has emerged as a viable "green" catalyst for this reaction. mdpi.comacs.org It is a cheaper, less toxic, more available, and sustainable catalyst compared to DMAP. acs.orgnih.gov The use of potassium acetate has been successfully demonstrated for the synthesis of both isosorbide monomethacrylate and dimethacrylate, and the reaction can be performed without a solvent. mdpi.comacs.orgnih.gov

Functionalization of D-Sorbitol Derivatives with Methacrylate Moieties

The introduction of methacrylate functionalities onto D-sorbitol derivatives is a key strategy for developing novel monomers that can be polymerized into a variety of bio-based materials. This section explores the synthetic pathways for creating such monomers, with a particular focus on dibenzylidene sorbitol (DBS) as a starting material.

Synthesis of Functionalized Dibenzylidene Sorbitol (DBS) Methacrylates

Dibenzylidene sorbitol (DBS), a well-known organogelator, can be chemically modified to incorporate polymerizable methacrylate groups. A notable example is the synthesis of 1,3:2,4-bis-O-benzylidene-5,6-bis-carbonylamino-ethylmethacrylate-D-sorbitol (IEM-DBS). upb.roresearchgate.net This functionalization enhances the compatibility of the DBS derivative with polymer matrices. upb.ro

The synthesis involves the reaction of 1,3:2,4-dibenzylidene-D-sorbitol with 2-isocyanatoethylmethacrylate (IEM). researchgate.netrsc.org In a typical procedure, DBS is reacted with 2.5 molar equivalents of IEM in the presence of dibutyltin dilaurate as a catalyst. rsc.org The reaction is conducted in a solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon) at elevated temperatures (60°C). rsc.org This process results in the addition of methacrylate groups to the primary and secondary alcohol groups of the sorbitol backbone. rsc.org The resulting IEM-DBS is a functionalized organogelator with potential applications in dental materials, where it can improve the vinyl conversion during the photopolymerization of dimethacrylate monomers. upb.roresearchgate.net

| Reactant | Molar Equivalents | Catalyst | Solvent | Temperature | Atmosphere |

| 1,3:2,4-dibenzylidene-D-sorbitol (DBS) | 1 | Dibutyltin dilaurate | THF | 60°C | Argon |

| 2-isocyanatoethylmethacrylate (IEM) | 2.5 |

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the sorbitol backbone is crucial for tailoring the properties of the resulting methacrylate monomers. The different hydroxyl groups of sorbitol exhibit varying reactivity, with the primary hydroxyl group at the 6-position being the most reactive. rsc.org Therefore, to selectively functionalize other positions, such as the 5-position, more sophisticated synthetic strategies are required. rsc.org

One common approach involves the use of protecting groups to block the more reactive hydroxyl groups, thereby directing the functionalization to the desired position. For instance, to selectively functionalize the 5-OH position, the 6-OH position must first be protected. rsc.org

An alternative strategy for achieving regioselectivity involves utilizing different starting materials. For example, a 5-methoxy derivative of DBS has been synthesized starting from L-glucono-1,5-lactone. This multi-step synthesis involves:

Reaction of L-glucono-1,5-lactone with two equivalents of benzaldehyde (B42025) dimethyl acetal (B89532) to form the intermediate 3,5:4,6-dibenzylidene-L-gluconic acid. rsc.org

Further reaction with sodium hydride (NaH) and methyl iodide (MeI). rsc.org

Final reduction with lithium aluminum hydride (LiAlH4) to yield 5-methoxy-1,3:2,4-dibenzylidene-D-sorbitol. rsc.org

This method circumvents the need for direct selective functionalization of the sorbitol molecule by building the desired functionality from a different precursor.

Production Processes for Sorbitol (Meth)acrylate on a Preparative Scale

The transition from laboratory-scale synthesis to preparative-scale production of sorbitol (meth)acrylates necessitates the development of efficient and scalable processes. For application testing and potential commercial use, monomer quantities greater than 30 grams are often required, which demands readily upscalable procedures. acs.org

Several methods can be employed for the production of sorbitol (meth)acrylates on a larger scale:

Dehydration Esterification: This method involves the direct reaction of sorbitol with (meth)acrylic acid in the presence of a catalyst. google.com

Transesterification: Sorbitol is reacted with a (meth)acrylic acid ester, again in the presence of a catalyst. google.com

Esterification with (Meth)acrylic Acid Halide: This process involves the dehydrohalogenation of sorbitol using a (meth)acrylic acid halide. google.com The amount of (meth)acrylic acid halide used typically ranges from 0.5 to 20 moles per mole of sorbitol, depending on the desired degree of substitution. google.com

The choice of production method can be influenced by the desired properties of the final product. For instance, if a high curing rate or low viscosity is desired, a polyfunctional (meth)acrylate with an average of 3.0 to 5.5 (meth)acrylic groups per sorbitol molecule is suitable. google.com For applications such as aqueous cured resin materials, a (meth)acrylic acid ester with an average of 1.0 to 3.0 (meth)acrylic groups is preferred for better water solubility. google.com

The industrial production of sorbitol itself, the precursor for these monomers, is a well-established process, primarily involving the catalytic hydrogenation of glucose. mdpi.com This high-volume production, with an annual output of over 700,000 tons, ensures a readily available and renewable feedstock for the synthesis of sorbitol-based methacrylates. mdpi.com

| Production Method | Key Reactants | Key Feature |

| Dehydration Esterification | Sorbitol, (Meth)acrylic acid | Direct reaction |

| Transesterification | Sorbitol, (Meth)acrylic acid ester | Ester exchange |

| Esterification with Acid Halide | Sorbitol, (Meth)acrylic acid halide | Dehydrohalogenation |

Polymerization Architectures and Methodologies for Sorbitol Methacrylate Systems

Free-Radical Polymerization of Sorbitol Methacrylate (B99206) Monomers

Free-radical polymerization is a widely utilized and robust method for the polymerization of vinyl monomers, including sorbitol methacrylate. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light youtube.com. The resulting free radicals then react with this compound monomers, initiating a chain reaction that leads to the formation of high molecular weight polymers youtube.comstanford.edu.

The kinetics of free-radical polymerization are characterized by three main steps: initiation, propagation, and termination uvebtech.comyoutube.com. In the context of this compound, the initiation step involves the addition of a radical to the double bond of the methacrylate group. The propagation step consists of the sequential addition of monomer units to the growing polymer chain. Termination occurs when two growing polymer chains react with each other, either by combination or disproportionation, resulting in the cessation of chain growth stanford.edu.

One of the key characteristics of the free-radical polymerization of multifunctional monomers like this compound is the potential for crosslinking. The presence of multiple methacrylate groups on the sorbitol backbone allows for the formation of a three-dimensional polymer network, leading to materials with high mechanical strength and thermal stability imaging.org. The degree of crosslinking can be influenced by factors such as the monomer concentration, initiator concentration, and reaction temperature.

While free-radical polymerization is a straightforward and efficient method, it offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture sigmaaldrich.com. This lack of control can lead to heterogeneous networks and a broad range of polymer chain lengths.

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures sigmaaldrich.com. CRP techniques are particularly valuable for the polymerization of functional monomers like this compound, where precise control over the polymer structure is crucial for tailoring its properties.

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method that has been successfully applied to the polymerization of sugar-based methacrylates expresspolymlett.comresearchgate.net. ATRP is a transition metal-catalyzed process that involves the reversible activation and deactivation of growing polymer chains nih.govosti.gov. This reversible process minimizes termination reactions, allowing for the controlled growth of polymer chains osti.gov.

In a typical ATRP of a sugar-based methacrylate, a transition metal complex, such as a copper-based catalyst, reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical. This radical can then add monomer units before being deactivated by the transfer of the halogen atom back from the oxidized metal complex. This dynamic equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, resulting in polymers with low polydispersity expresspolymlett.com.

The successful ATRP of sugar-based methacrylates has been demonstrated, yielding well-defined random copolymers with methyl methacrylate expresspolymlett.comresearchgate.net. The molecular weights of these copolymers can be controlled by the monomer-to-initiator ratio, and the resulting polymers exhibit narrow molecular weight distributions researchgate.net.

| Component | Example | Function |

|---|---|---|

| Monomer | This compound, Methyl methacrylate | Building blocks of the polymer chain |

| Initiator | Ethyl 2-bromopropionate (EtBrP) | Initiates the polymerization process |

| Catalyst | Copper(I) chloride (Cu(I)Cl) | Catalyzes the atom transfer process |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the catalyst and tunes its reactivity |

| Solvent | Toluene | Dissolves the reaction components |

| Temperature | 90°C | Provides the necessary energy for the reaction |

Reversible Deactivation Radical Polymerization (RDRP) encompasses a range of controlled polymerization techniques, including ATRP, that are particularly well-suited for the synthesis of polymer brushes nih.govnih.gov. Polymer brushes are assemblies of polymer chains tethered by one end to a surface or a linear polymer backbone, creating a dense, brush-like structure researchgate.net.

The synthesis of polymer brushes from functional monomers like this compound can be achieved through surface-initiated RDRP (SI-RDRP) nih.gov. In this approach, a substrate is first functionalized with initiator molecules. The polymerization is then initiated from the surface, leading to the growth of polymer chains directly from the substrate. This "grafting from" method allows for the formation of dense and well-defined polymer brushes nih.gov.

RDRP techniques provide excellent control over the thickness, density, and composition of the polymer brushes nih.gov. This level of control is crucial for applications where the surface properties of a material need to be precisely tailored. Glycopolymer brushes, which can be synthesized from sugar-based monomers like this compound, are of particular interest for biomedical applications due to their ability to interact with biological systems nih.govresearchgate.net.

Copolymerization Strategies Involving Sorbitol Methacrylates

Copolymerization is a powerful strategy for modifying the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a variety of other monomers to create materials with tailored properties.

Sorbitol, the precursor to this compound, is widely used in the synthesis of bio-based polyesters mdpi.com. These polyesters are typically synthesized through the polycondensation of sorbitol with diacids, such as succinic acid or sebacic acid, and often a diol mdpi.com. The resulting copolyesters are biodegradable and have a wide range of mechanical properties, from elastomers to stiff thermosets researchgate.net.

While the direct incorporation of this compound into these polyester (B1180765) chains via polycondensation is not the typical route, the principle of using sorbitol as a multifunctional crosslinking agent is central. In these copolyesters, the hydroxyl groups of sorbitol react to form ester linkages, creating a crosslinked network mdpi.com. The properties of these copolyesters can be tuned by varying the type of diacid and diol used, as well as the molar ratio of the monomers nih.gov.

| Copolymer | Diacid | Diol | Glass Transition Temperature (Tg) | Decomposition Temperature |

|---|---|---|---|---|

| Poly(sorbitol succinate-co-ethylene glycol succinate) (PSSEG) | Succinic acid | Ethylene glycol | -15.6°C | 401.3°C |

| Poly(sorbitol succinate-co-butane diol succinate) (PSSBD) | Succinic acid | Butane diol | -34.9°C | 403.7°C |

| Poly(sorbitol succinate-co-hexane diol succinate) (PSSHD) | Succinic acid | Hexane diol | -35.2°C | 398.5°C |

This compound can be readily copolymerized with other acrylic monomers, such as methyl methacrylate (MMA) and acrylic acid, to form acrylic copolymers with a range of properties researchgate.netpersonalcaremagazine.com. The incorporation of this compound into an acrylic copolymer introduces hydrophilicity and potential crosslinking sites, which can be used to tailor the material's properties for specific applications.

Controlled radical polymerization techniques, such as ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for the synthesis of well-defined acrylic copolymers containing this compound iaea.org. These methods allow for the precise control of the copolymer composition, molecular weight, and architecture, leading to materials with predictable and reproducible properties.

For example, the RAFT polymerization of isosorbide-based methacrylate, a related sugar-based monomer, has been used to create block copolymers with high glass transition temperatures . Similarly, the ATRP of sugar-based methacrylates with MMA has been shown to produce well-defined random copolymers researchgate.net. These examples demonstrate the feasibility of incorporating this compound into complex acrylic copolymer architectures with a high degree of control.

Terpolymerization and Complex Copolymer Structures

The incorporation of this compound into terpolymers and other complex copolymer structures represents a sophisticated approach to designing advanced biomaterials with tailored properties. While the bulk of research has focused on homopolymers and copolymers, the principles of controlled radical polymerization techniques can be extended to create more intricate architectures such as block, graft, and star copolymers incorporating this compound.

Recent advances in polymer synthesis have enabled the creation of complex macromolecular architectures, including well-defined diblock and triblock copolymers and star polymers using living radical polymerization with organic catalysts. These methods have been successfully applied to various methacrylate monomers. The inclusion of a multifunctional monomer like this compound in such systems could lead to the formation of crosslinked networks with controlled properties. For instance, the combination of rigid and flexible linkages within a copolymer structure can be a critical factor in achieving effective intercalation and exfoliation of polymer chains in nanocomposites.

The synthesis of functional copolymers and their nanocomposites has been achieved through interlamellar complex-radical (co)terpolymerization. This process involves the polymerization of monomer complexes intercalated within organo-silicates. By applying this methodology, it is conceivable to synthesize terpolymers of this compound with other monomers, such as n-butyl methacrylate and styrene, within the galleries of a layered silicate. This approach would yield nanostructural hybrids with potentially enhanced thermal stability and dynamic mechanical behavior.

The development of terpolymers from a diverse library of methacrylate monomers allows for a vast number of unique polymer compositions. This combinatorial approach can be used to systematically investigate the structure-property relationships of this compound-containing terpolymers, leading to the discovery of materials with optimized performance for specific biomedical applications.

Photopolymerization and Curing Mechanisms in this compound Resins

Photopolymerization is a rapid and energy-efficient method for curing resin systems, making it highly attractive for various applications, including in the dental and biomedical fields. This compound, as a bio-based monomer, can be formulated into photocurable resins that are cured using ultraviolet (UV) or visible light in the presence of a photoinitiator.

Isosorbide (B1672297) dimethacrylate (ISDMMA), a derivative of sorbitol, has been studied for its use in bio-based resins and serves as a valuable model for understanding the photopolymerization behavior of this compound. Studies on ISDMMA have shown its curability through photo-initiation, with a determined activation energy of 146.2 kJ/mol. When incorporated into resin mixtures, ISDMMA acts as a cross-linker, enhancing the mechanical properties of the cured material, such as the storage modulus and glass transition temperature (Tg) nih.gov.

The photopolymerization kinetics of multifunctional methacrylates are characterized by autoacceleration, where the polymerization rate increases due to a decrease in the termination rate as the viscosity of the system increases. This is followed by autodeceleration as propagation becomes diffusion-controlled. The reaction rates, double-bond conversion, and kinetic constants are influenced by monomer type, functionality, and polymerization conditions kpi.ua. For this compound resins, the high functionality of the sorbitol backbone would be expected to lead to rapid crosslinking and vitrification.

The efficiency of the photopolymerization process is highly dependent on the photoinitiator system used. Different photoinitiators and their concentrations can significantly affect the rate of polymerization and the final degree of conversion. For instance, the use of a three-component photoinitiating system can enhance both the kinetics of polymerization and the final conversion by reducing the concentration of terminating radicals and increasing the concentration of initiating radicals rsc.org. The selection of an appropriate photoinitiator is crucial for achieving optimal curing of this compound resins, especially for applications requiring deep curing.

The table below summarizes the properties of a photocurable resin system based on isosorbide methacrylate, a sorbitol derivative, highlighting its potential as a high-performance, bio-based material.

| Property | Value | Reference |

|---|---|---|

| Viscosity | <500 cps | nih.gov |

| Glass Transition Temperature (Tg) | ≈ 220 °C | nih.gov |

| Modulus | >4 GPa | nih.gov |

| Activation Energy (Ea) of Curing | 146.2 kJ/mol | nih.gov |

Grafting and Surface Polymerization Approaches

Grafting and surface polymerization are powerful techniques for modifying the surface properties of materials. These approaches can be utilized to impart specific functionalities to sorbitol-based resins, such as biocompatibility, anti-fouling properties, or the ability to interact with biological molecules in a controlled manner.

Grafting of Acrylic Copolymers onto Sorbitol-Based Resins

Graft copolymerization involves the attachment of polymer chains (the graft) to a pre-existing polymer backbone. This can be achieved through various methods, including "grafting from," "grafting to," and "grafting through" techniques. For sorbitol-based resins, the hydroxyl groups present on the sorbitol backbone can be functionalized with initiator moieties for subsequent "grafting from" polymerization of acrylic monomers.

The "grafting from" approach allows for the growth of high-density polymer brushes from the surface of the sorbitol-based resin. This method has been successfully used to graft poly(methyl methacrylate) (PMMA) from cork particles, a natural bio-based material, via atom transfer radical polymerization (ATRP) mdpi.com. A similar strategy could be employed for sorbitol-based resins, where the surface is first functionalized with an ATRP initiator, followed by the polymerization of an acrylic monomer. This would result in a hybrid material with a sorbitol-based core and a shell of grafted acrylic copolymer chains, leading to improved dispersion in a polymer matrix and enhanced mechanical and thermal properties mdpi.com.

The table below provides a summary of research findings on the grafting of acrylic copolymers onto various substrates, which can be extrapolated to sorbitol-based systems.

| Substrate | Grafted Polymer | Polymerization Technique | Key Finding | Reference |

|---|---|---|---|---|

| Cork | Poly(methyl methacrylate) | ATRP | Improved dispersion and enhanced mechanical and thermal properties of the resulting composite material. | mdpi.com |

| Gelatin | Poly(methyl methacrylate) | Tributylborane-initiated | Simultaneous "grafting from" and "grafting to" mechanisms leading to a cross-linked copolymer structure. | mdpi.com |

| Cellulose (B213188) Nanofibers | Poly(methyl methacrylate) | Emulsion Graft Polymerization | Successful grafting of high-molecular-weight PMMA under mild reaction conditions. | scirp.org |

Formation of Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density to force the chains to stretch away from the surface. The formation of polymer brushes from this compound on a substrate can be achieved through surface-initiated polymerization techniques.

Photoinduced surface-initiated single electron transfer living radical polymerization (SET-LRP) is a versatile method for creating polymer brushes from a wide range of methacrylate monomers researchgate.netrsc.org. This technique offers precise control over the polymer architecture and allows for the creation of well-defined block copolymers on the surface researchgate.netrsc.org. By immobilizing an initiator on a surface and then polymerizing this compound from these initiation sites under light irradiation, dense and well-controlled polymer brushes can be formed. The thickness of these brushes can be linearly controlled by the polymerization time researchgate.netrsc.org.

Another common technique for forming polymer brushes is surface-initiated atom transfer radical polymerization (SI-ATRP). This method has been used to synthesize polystyrene-block-poly(methyl methacrylate) brushes on silicon substrates cmu.edu. A similar approach could be adapted for this compound, where a surface is first functionalized with an ATRP initiator, and then this compound is polymerized from the surface. This would allow for the creation of "smart" surfaces with tunable properties based on the responsiveness of the this compound brushes to external stimuli.

The ability to create patterned polymer brushes by restricting the polymerization to specific areas of the surface opens up possibilities for applications in biosensors, microfluidics, and tissue engineering.

Advanced Spectroscopic, Thermal, and Mechanical Characterization of Sorbitol Methacrylate Polymers

Structural Elucidation and Compositional Analysis

The precise chemical structure and composition of sorbitol methacrylate (B99206) polymers are critical to understanding their properties and performance. A combination of spectroscopic and spectrometric methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sorbitol methacrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer.

In the ¹H NMR spectrum of this compound, specific proton signals confirm the successful methacrylation of the sorbitol backbone. Protons associated with the sorbitol moiety are typically observed between 3.5 and 5.5 ppm. nih.gov Key signals corresponding to the methacrylate group include the vinyl protons, which appear as distinct peaks around 5.9 and 6.2 ppm, and the methyl protons of the methacrylate group, which are typically found around 1.9 ppm. A patent for this compound reports ¹H-NMR spectral data with δ values at 1.2, 1.4, 2.8, 3.5, 3.9, 4.0-4.6, 4.9-5.2, 5.9, 6.2, and 6.7. google.com For a related compound, isosorbide (B1672297) dimethacrylate, which is derived from sorbitol, the ¹H NMR spectrum shows peaks for the vinyl protons at approximately 6.1-6.2 ppm and 5.6-5.7 ppm, and the methyl protons at around 1.9-2.0 ppm. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the polymer. The carbonyl carbon of the methacrylate group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The sp² hybridized carbons of the vinyl group typically appear between 120 and 140 ppm. The carbon atoms of the sorbitol backbone exhibit signals in the 60-80 ppm region. For sorbitol itself, the carbon signals are observed at approximately 65.5, 72.4, 73.7, 73.8, and 75.7 ppm. researchgate.net The incorporation of methacrylate groups would lead to shifts in the signals of the adjacent sorbitol carbons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds

| Functional Group | Chemical Shift (δ, ppm) | Reference Compound |

| Vinyl Protons (C=CH₂) | 5.9 - 6.2 | This compound google.com |

| Sorbitol Backbone Protons | 3.5 - 5.5 | Poly(sorbitol adipate-co-dioladipate) nih.gov |

| Methacrylate Methyl Protons (-CH₃) | ~1.9 | Isosorbide Dimethacrylate mdpi.com |

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are instrumental in identifying the functional groups present in this compound polymers. The spectra provide a molecular fingerprint, confirming the esterification of sorbitol with methacrylic acid.

The FT-IR spectrum of this compound polymers displays several characteristic absorption bands. A strong band in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. mdpi.commdpi.com The presence of unsaturated double bonds from the methacrylate group is confirmed by C=C stretching vibrations, which typically appear around 1630-1670 cm⁻¹. mdpi.com Bending vibrations associated with the C=C bond can be observed in the 800-970 cm⁻¹ range. mdpi.com The broad band corresponding to the O-H stretching of the hydroxyl groups in the original sorbitol molecule (around 3340 cm⁻¹) is significantly reduced or absent upon complete esterification. mdpi.com The C-O stretching of the ester linkage is also visible, typically in the 1150-1210 cm⁻¹ region. mdpi.com

FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration of the methacrylate group is often a strong and well-defined band in the Raman spectrum, making it useful for quantitative analysis of the degree of polymerization.

Table 2: Key FT-IR Absorption Bands for this compound Polymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3340 | O-H Stretch (Broad) | Hydroxyl (in unreacted sorbitol) |

| 2900 | C-H Stretch | Alkyl Groups |

| 1720 - 1750 | C=O Stretch | Ester |

| 1630 - 1670 | C=C Stretch | Methacrylate |

| 1150 - 1210 | C-O Stretch | Ester |

| 800 - 970 | C=C Bend | Methacrylate |

Mass Spectrometry (MS, ESI-MS, MALDI-MS) for Molecular Weight and Structure

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the structure of this compound. Different ionization techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are employed to analyze the polymer.

MS analysis of this compound can provide the exact mass of the molecule, which helps in confirming its elemental composition. For instance, in the analysis of isosorbide dimethacrylate, a molecular peak corresponding to the predicted m/z value was observed. mdpi.com A patent for this compound reported detected molecular weights of 318, 250, and 386 using Field Desorption Mass Spectrometry (FDMS), suggesting a mixture of compounds with varying degrees of methacrylation. google.com

MALDI-MS is particularly useful for determining the molecular weight distribution of polymers. nih.gov This technique allows for the analysis of the distribution of monomer residues along the polymer chains and can provide information about the end groups. nih.gov For sorbitol-based polyesters, MALDI-MS has been used to determine the molecular weights (Mw) of the prepolymers. nih.gov

Thermal Properties and Transitions

The thermal behavior of this compound polymers is crucial for their processing and application. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize their thermal properties.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Curing Kinetics

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound polymers, DSC is primarily used to determine the glass transition temperature (Tg) and to study the curing kinetics.

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tg of sorbitol-based elastomers has been reported to be in the range of -25 °C to -22.5 °C, with the value increasing with the degree of cross-linking. mdpi.com For anhydrous sorbitol, the glass transition occurs at around -1°C. netzsch.com The addition of a cross-linker like isosorbide dimethacrylate to a polymer matrix has been shown to increase the Tg of the final material. nih.gov

DSC can also be used to monitor the exothermic heat flow during the polymerization (curing) of this compound. This allows for the study of the curing kinetics, including the determination of the activation energy for the polymerization reaction. For isosorbide dimethacrylate, the activation energy of curing was calculated to be 146.2 kJ/mol. mdpi.com

Table 3: Glass Transition Temperatures (Tg) of Sorbitol and Related Polymers from DSC

| Material | Glass Transition Temperature (Tg) |

| Poly(sorbitol-co-butylene-co-sebacate) (PSBS 1 h) | -25 °C mdpi.com |

| Poly(sorbitol-co-butylene-co-sebacate) (PSBS 2.5 h) | -22.5 °C mdpi.com |

| Anhydrous Sorbitol | -1 °C netzsch.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound polymers.

Table 4: Decomposition Temperatures of Sorbitol from TGA

| Material | Onset of Decomposition | Maximum Degradation Temperature |

| D-Sorbitol | ~250 °C researchgate.net | 357 °C researchgate.net |

Morphological and Supramolecular Characterization

Polarized Optical Microscopy for Liquid Crystalline Phases

Polarized Optical Microscopy (POM) is a critical technique for identifying the presence and characterizing the textures of liquid crystalline (LC) phases in polymeric materials, including those derived from this compound. libretexts.org The principle of POM relies on the interaction of polarized light with anisotropic materials. libretexts.orgnih.gov Liquid crystals, unlike isotropic liquids, possess a degree of molecular order that makes them optically anisotropic, meaning they have different refractive indices depending on the orientation of light passing through them. nih.gov

In a POM setup, a sample is placed between two polarizers oriented at a 90-degree angle to each other, known as crossed polars. libretexts.org If the material is isotropic (like a common liquid or an amorphous polymer), light polarized by the first filter will be blocked by the second, and the field of view will appear dark. nih.gov However, if a liquid crystalline phase is present, its anisotropic nature will cause it to rotate the plane of polarized light. mdpi.com This allows some light to pass through the second polarizer, resulting in a bright image against a dark background.

Different liquid crystalline mesophases exhibit characteristic textures under POM. For instance, hexagonal phases often show fan-like textures, while lamellar phases may produce "strip-like" or focal conic textures. mdpi.com The identification of these specific patterns allows for the classification of the liquid crystal phase. researchgate.net The formation and stability of these phases in this compound polymers would be highly dependent on factors like temperature and, for lyotropic phases, the concentration in a solvent. libretexts.org Thermotropic liquid crystals, which change phase with temperature, can be studied by observing the sample on a heated stage under the microscope. libretexts.orgresearchgate.net As the temperature changes, transitions between crystalline, liquid crystalline, and isotropic states can be observed and recorded.

Chromatographic and Separation Techniques for Polymer Heterogeneity

Chromatographic techniques are indispensable for characterizing the molecular heterogeneity of polymers such as those based on this compound. nih.gov Polymers are inherently complex materials, often exhibiting distributions in molecular weight, chemical composition, and architecture. nih.gov Separation techniques are employed to fractionate the polymer sample based on these properties, providing a detailed understanding of its structure which ultimately governs its performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for assessing the heterogeneity of this compound polymers. nih.gov Depending on the stationary phase and mobile phase conditions, HPLC can separate polymers based on different molecular parameters.

Size Exclusion Chromatography (SEC): A specific mode of HPLC, SEC separates molecules based on their hydrodynamic volume in solution. It is the most common method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound polymers.

Gradient Polymer Elution Chromatography (GPEC): This technique separates polymers based on their chemical composition or functionality. nih.gov For copolymers of this compound, GPEC could be used to separate chains with different degrees of substitution or to distinguish between unreacted sorbitol and the methacrylate-functionalized polymer. nih.gov A gradient of solvents with increasing eluting strength is used to desorb the polymer chains from the column according to their chemical nature. nih.gov

The table below summarizes typical HPLC conditions that could be adapted for the analysis of sorbitol-related compounds.

| Parameter | Setting | Reference |

| Column | Calcium type cation-exchange resin gel | customs.go.jp |

| Mobile Phase | Water (HPLC grade) | customs.go.jp |

| Flow Rate | 0.8 mL/min | customs.go.jp |

| Column Temperature | 75 °C | customs.go.jp |

| Detector | Refractive Index Detector (RID) | customs.go.jp |

| Injection Volume | 20 µL | customs.go.jp |

Gas Chromatography with Flame Ionization Detector (GC-FID) for Reaction Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for monitoring the progress of the esterification reaction that produces this compound. researchgate.net This technique is well-suited for volatile and thermally stable organic compounds. scioninstruments.com To make polyols like sorbitol sufficiently volatile for GC analysis, they are often derivatized, for example, by converting the hydroxyl groups into trimethylsilyl (TMS) ethers. researchgate.net

The fundamental principle of GC-FID involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com After separation, the compounds are eluted from the column and enter the Flame Ionization Detector. Inside the FID, the organic molecules are burned in a hydrogen-air flame, which produces ions. chromatographyonline.com These ions are collected by an electrode, generating an electrical current that is proportional to the number of carbon atoms in the analyte. scioninstruments.com

By taking samples from the reaction mixture at different time intervals and analyzing them by GC-FID, one can quantify the concentration of reactants (e.g., sorbitol and methacrylic anhydride) and products (this compound). researchgate.net This allows for the determination of reaction kinetics, conversion rates, and the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. nih.gov

Below is a table of typical operational parameters for GC-FID analysis of polyols.

| Parameter | Setting | Reference |

| Detector | Flame Ionization Detector (FID) | customs.go.jp |

| Column | Glass column with silicone OV-225 liquid phase | customs.go.jp |

| Column Temperature | 220 °C | customs.go.jp |

| Injection Port Temperature | 250 °C | customs.go.jp |

| Carrier Gas | Nitrogen or Helium | customs.go.jp |

| Derivatization Reagent | n-butane boronic acid or silylation agents | customs.go.jpnih.gov |

Liquid Chromatography with Mass Spectrometry (LC-MS)

Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for the identification and quantification of this compound and related compounds. sigmaaldrich.comresearchgate.net This method is particularly useful for analyzing non-volatile and thermally labile molecules that are not suitable for GC. semanticscholar.org

In an LC-MS system, the sample is first separated by the LC component. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the components. researchgate.net

LC-MS can be used to:

Confirm the identity of the synthesized this compound monomer by determining its exact molecular weight.

Identify byproducts and impurities from the synthesis reaction.

Analyze oligomers of this compound, providing insights into the initial stages of polymerization.

Characterize degradation products of the polymer.

Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which helps in the unambiguous identification of compounds like sorbitol. researchgate.netsemanticscholar.org

The following table shows adducts of sorbitol that can be identified using LC-MS in positive ionization mode, which would be relevant for confirming the sorbitol backbone in methacrylate derivatives.

| Adduct | m/z Value | Reference |

| [M+H]⁺ | 183.0865 | researchgate.net |

| [M+H-H₂O]⁺ | 165.0759 | researchgate.net |

| [M+Na]⁺ | 205.0684 | researchgate.net |

| [M+K]⁺ | 221.0422 | researchgate.net |

Solubility Studies and Solvent Interactions

The solubility of this compound polymers is a fundamental property that dictates their processing and application. Solubility is governed by the principle that "like dissolves like," meaning a polymer will dissolve in a solvent with a similar polarity or solubility parameter. researchgate.net this compound polymers possess a unique chemical structure, combining the hydrophilic, polar nature of the sorbitol core with the potentially more hydrophobic character of the methacrylate backbone. researchgate.net This amphiphilic nature suggests a complex solubility profile.

The interaction between a polymer and a solvent can be described by thermodynamic parameters, such as the Flory-Huggins interaction parameter (χ). pageplace.de A χ value below 0.5 indicates good solubility, where polymer-solvent interactions are more favorable than polymer-polymer or solvent-solvent interactions. pageplace.de Experimental techniques like inverse gas chromatography (IGC) can be used to determine these interaction parameters for a range of solvents. researchgate.net

For this compound polymers, one would expect:

Poor solubility in non-polar solvents (e.g., hexane, toluene) due to the polarity mismatch with the sorbitol hydroxyl groups.

The degree of methacrylate substitution will also critically influence solubility. A higher degree of substitution increases the hydrophobic character of the polymer, likely decreasing its solubility in highly polar solvents like water and increasing its affinity for organic solvents. nih.gov

The following table provides a qualitative prediction of solubility for a hypothetical this compound polymer in various solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderate to High | Favorable interactions with hydroxyl groups of sorbitol. |

| Ethanol | Polar Protic | High | Good balance of polarity to interact with both sorbitol and methacrylate parts. nih.gov |

| Acetone | Polar Aprotic | Moderate | May dissolve polymers with a moderate degree of substitution. nih.gov |

| Dichloromethane | Polar Aprotic | Low to Moderate | Better solvent for the methacrylate backbone than for the sorbitol core. researchgate.net |

| Toluene | Non-polar | Poor | Polarity mismatch with the hydrophilic sorbitol units. researchgate.net |

| Hexane | Non-polar | Very Poor | Significant polarity difference. |

Applications and Material Science Impact of Sorbitol Methacrylate Based Systems

Development of High-Performance Bio-Based Resins and Composites

The transition from petroleum-based to renewable feedstocks is a critical goal in polymer chemistry. Sorbitol methacrylate (B99206) systems are at the forefront of this transition, enabling the creation of high-performance bio-based resins and composites that can compete with and, in some cases, outperform their fossil-fuel-derived counterparts. mdpi.com

Sorbitol-derived methacrylates, particularly isosorbide (B1672297) dimethacrylate (ISDMMA), are highly effective as cross-linking agents in curable resin systems. nih.govnih.gov During polymerization, the methacrylate functional groups on the monomer can react and become integrated into growing polymer chains, forming covalent bonds that link the chains together. nih.gov This creates a robust three-dimensional polymer network.

The primary role of a cross-linking agent is to improve the material's properties, such as resistance to solvents and cracking. nih.govnih.gov ISDMMA, synthesized from sorbitol, has been successfully used as a renewable cross-linker to enhance the properties of other bio-sourced curable materials. mdpi.comdntb.gov.ua Its rigid molecular structure is particularly effective at creating a tightly linked network, which significantly impacts the final characteristics of the thermoset material. researchgate.net This capability makes sorbitol-based methacrylates valuable components in formulations for coatings, adhesives, and composite matrices. online-koptometry.net

The incorporation of sorbitol-derived methacrylates into polymer matrices leads to substantial improvements in both mechanical and thermal properties. The formation of a dense cross-linked network directly translates to enhanced material performance.

Research Findings on Property Enhancement:

Increased Modulus and Strength: When used as a cross-linking resin, isosorbide methacrylate (IM) can form a thermoset polymer with a modulus of approximately 4 GPa and a strength of 85 MPa. researchgate.net

Elevated Glass Transition Temperature (Tg): The addition of ISDMMA as a cross-linker has been shown to increase the glass transition temperature (Tg) of the final cured resin. mdpi.comnih.govdntb.gov.ua In some systems, the resulting polymer exhibits a Tg greater than 240°C, indicating a significantly higher operating temperature window compared to many conventional vinyl ester resins. researchgate.net

Improved Thermomechanical Performance: Dynamic Mechanical Analysis (DMA) of resins containing ISDMMA confirms its enhancement effect. Studies report an increase in the storage modulus (E'), a direct measure of material stiffness, and the calculated cross-linking densities (νe) with higher amounts of the sorbitol-derived cross-linker. mdpi.comnih.govdntb.gov.ua

High Thermal Stability: Thermogravimetric analysis (TGA) has shown that polymers based on isosorbide methacrylate have a main degradation temperature of around 400°C, demonstrating excellent thermal stability. researchgate.net

These enhanced properties make sorbitol methacrylate-based systems suitable for high-performance applications where materials are subjected to mechanical stress and elevated temperatures. researchgate.net

| Property | Enhancement with this compound Derivative (ISDMMA/IM) | Reported Value/Observation | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Significant Increase | > 240 °C | researchgate.net |

| Storage Modulus (E') | Increased | Qualitative increase observed in DMA | mdpi.comnih.govdntb.gov.ua |

| Mechanical Modulus | High | ~4 GPa | researchgate.net |

| Mechanical Strength | High | 85 MPa | researchgate.net |

| Cross-linking Density (νe) | Increased | Calculated increase from DMA results | mdpi.comdntb.gov.ua |

| Thermal Degradation Temperature | High | ~400 °C | researchgate.net |

This compound serves as a building block for creating sustainable alternatives to conventional polymers derived from finite petrochemical resources. mdpi.comacs.org Resins formulated with sorbitol-derived monomers can replace materials like vinyl esters and high-temperature epoxy resins in composite applications. researchgate.net Furthermore, polymers based on acylated isosorbide methacrylate have been suggested as potential bio-based substitutes for poly(methyl methacrylate) (PMMA) in certain contexts. acs.org The development of these materials is a significant step toward reducing the environmental impact associated with plastic production and waste. mdpi.com

Additive Manufacturing Technologies

Additive manufacturing, or 3D printing, has revolutionized prototyping and custom part fabrication. The development of novel photocurable resins is crucial for expanding the capabilities of these technologies, particularly in vat photopolymerization methods.

Stereolithography (SLA) is a 3D printing process that uses a light source to cure liquid photopolymer resins layer-by-layer into a solid object. formlabs.com Sorbitol-derived methacrylates are promising components for SLA resin formulations due to their unique combination of properties. researchgate.netresearchgate.net

Isosorbide methacrylate (IM) is noted for its low viscosity (157 cP), a critical characteristic for SLA resins, as it allows for smooth recoating of layers and fabrication of high-resolution parts. researchgate.netacs.org Resins containing these bio-based monomers can be formulated to have properties comparable to or better than commercial nonrenewable resins. acs.org Their ability to form stiff, thermally resilient polymers upon curing makes them suitable for creating durable 3D printed objects. researchgate.netacs.org The use of sorbitol-derived methacrylates in SLA facilitates the production of high-performance, sustainable products with complex geometries. researchgate.netacs.org

Polymer Additives and Modifiers

Beyond their role as primary monomers, sorbitol-based molecules can function as powerful polymer additives and modifiers. While non-reactive additives like sorbitol itself can act as a plasticizer to increase flexibility, this compound acts as a reactive modifier. mdpi.comresearchgate.net

By participating in the polymerization reaction, this compound becomes a permanent part of the polymer structure. Its function as a cross-linker fundamentally modifies the polymer matrix from a collection of individual linear chains (a thermoplastic) into a single, covalently bonded network (a thermoset). This modification drastically alters the material's properties, imparting enhanced strength, thermal stability, and chemical resistance, as detailed previously. mdpi.comresearchgate.net This makes this compound a highly effective agent for transforming and upgrading the performance of polymer systems.

Nucleating Agents for Polymer Crystallization (e.g., Polypropylene)

Sorbitol derivatives are highly effective nucleating agents, particularly for semi-crystalline polymers like polypropylene (B1209903) (PP). acs.org2017erp.com These additives work by creating a fine, fibrillar network within the polymer melt as it cools. semanticscholar.org This network acts as a template, or "seed," for polymer crystallization, leading to a higher density of smaller, more uniform spherulites. 2017erp.com This controlled crystallization morphology enhances the physical and mechanical properties of the finished polymer. 2017erp.com

The performance of sorbitol-based nucleating agents is closely tied to their ability to self-assemble into these crucial fibrillar structures. semanticscholar.org By accelerating the crystallization rate and increasing the crystallization temperature, these agents can significantly reduce injection molding cycle times, thereby lowering production costs. 2017erp.com The resulting smaller spherulite size also scatters less light, which is why many sorbitol-based nucleating agents are also employed as clarifying agents to improve the transparency of polypropylene products. nih.gov While research often focuses on derivatives like dibenzylidene sorbitol (DBS), the underlying principle of self-assembly and seeding crystallization is a key characteristic of the sorbitol backbone. semanticscholar.orgresearchgate.net

Table 1: Effect of Sorbitol-Based Nucleating Agents on Polypropylene Properties

| Property | Effect of Nucleating Agent | Primary Mechanism | Reference |

|---|---|---|---|

| Crystallization Temperature | Increase | Provides heterogeneous surfaces for crystal growth | 2017erp.comsemanticscholar.org |

| Spherulite Size | Decrease | Increases the number of nucleation sites | 2017erp.com |

| Clarity/Transparency | Increase | Smaller spherulites reduce light scattering | nih.gov |

| Stiffness/Modulus | Increase | Higher crystallinity and more uniform morphology | 2017erp.com |

| Molding Cycle Time | Decrease | Faster crystallization allows for quicker part ejection | 2017erp.com |

Organogelators for Viscosity and Conversion Enhancement

Certain functionalized derivatives of sorbitol have been developed as organogelators, which can structure and thicken liquid systems. researchgate.net Research into a 1,3:2,4-bis-O-benzylidene-D-sorbitol derivative functionalized with carbonylaminoethyl methacrylate moieties (IEM-DBS) has demonstrated its ability to act as an additive in dental materials. researchgate.net These materials are often based on the photopolymerization of dimethacrylate (DMA) monomers. The introduction of the sorbitol-based organogelator can influence the polymerization kinetics. researchgate.net

Plasticizers in Biopolymer Films (e.g., Cellulose (B213188) Nanocrystal Films)

Cellulose nanocrystals (CNCs) are promising bio-based nanomaterials for creating high-strength films; however, pure CNC films are often brittle and prone to cracking. mdpi.comdigitellinc.com Sorbitol is used as an effective, eco-friendly plasticizer to overcome this limitation. digitellinc.com As a small polyol molecule, sorbitol can position itself between polymer chains, disrupting the rigid intermolecular hydrogen bonds and increasing the free volume. nih.gov This leads to improved flexibility and a higher elongation at break for the resulting films. mdpi.comsdstate.edu

Studies have shown that the addition of small amounts of sorbitol can mitigate cracking in CNC films without significantly compromising their unique optical properties or alignment. mdpi.comdigitellinc.com The hydroxyl groups on sorbitol are compatible with the cellulose structure, allowing for the formation of a homogeneous and more pliable film. acs.org Research on cellulose-based films demonstrated that increasing the amount of sorbitol plasticizer generally leads to an increase in both tensile strength and elongation at break. sdstate.edu While sorbitol itself is an effective additive, this compound could theoretically act as a "reactive plasticizer," providing flexibility initially and then polymerizing to become a permanent, non-leaching part of the film structure.

Table 2: Impact of Sorbitol as a Plasticizer on CNC Film Mechanical Properties

| D-Sorbitol Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

|---|---|---|---|---|

| 0 | - | <1 | - | mdpi.com |

| 2 | - | 1.13 | - | mdpi.com |

| 3 | - | 2.46 | - | mdpi.com |

| 4 | 39.9 | 3.00 | 2.99 | mdpi.com |

Specialty Coatings and Surface Functionalization

Sorbitol-derived methacrylates, particularly isosorbide dimethacrylate (ISDMMA), are valuable components in the formulation of bio-based coatings and resins. nih.govgoogle.com Isosorbide, which is produced through the dehydration of sorbitol, can be reacted with methacrylic acid or its derivatives to produce a rigid, bicyclic dimethacrylate monomer. mdpi.comnih.gov This monomer serves as a bio-based cross-linking agent that can enhance the properties of thermosetting resins. mdpi.comnih.gov

When incorporated into coating formulations and cured (often via photo-initiation), ISDMMA can increase the storage modulus, glass transition temperature (Tg), and cross-linking density of the final material. nih.gov These properties contribute to improved hardness and thermal stability. mdpi.comnih.gov Resins based on isosorbide methacrylate can be formulated to have a high bio-based content and are seen as potential replacements for petroleum-derived monomers like those based on bisphenol-A (BPA). nih.govgoogle.com

Table 3: Properties of Isosorbide Methacrylate (IM) for Coating Applications

| Property | Value/Characteristic | Significance | Reference |

|---|---|---|---|

| Source | Bio-based (from sorbitol) | Reduces dependence on fossil fuels | mdpi.comnih.gov |

| Viscosity | Low (<500 cps) | Acts as a reactive diluent, improves processability | nih.gov |

| Glass Transition Temp. (Tg) | High (>220 °C for homopolymer) | Provides excellent thermal stability | nih.gov |

| Modulus | High (>4 GPa for homopolymer) | Contributes to hardness and stiffness of the coating | nih.gov |

| Functionality | Dimethacrylate | Acts as an effective cross-linker | mdpi.comnih.gov |

The prevention of nonspecific protein adsorption and cell adhesion—a phenomenon known as biofouling—is critical for biomedical devices. Nonfouling surfaces are often created by grafting hydrophilic polymers to a substrate. These polymers form a tightly bound hydration layer that acts as a physical and energetic barrier to protein and cell interaction.

Methacrylate-based polymers are frequently used for this purpose, with common examples including polymers with poly(ethylene glycol) (PEG) or zwitterionic phosphorylcholine (B1220837) side chains. nih.gov The hydrophilic nature of the sorbitol backbone, with its multiple hydroxyl groups, makes this compound a promising candidate for creating such nonfouling surfaces. A polymer brush synthesized from this compound would present a high density of hydroxyl groups, leading to a highly hydrated surface. This structure would be analogous to other successful hydrophilic and polyol-containing surfaces that resist biofouling. While direct studies on this compound for this specific application are emerging, the principles governing nonfouling properties of similar poly-hydroxy functionalized methacrylates suggest its strong potential in this area.

Advanced Polymer Architectures and Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties are largely dictated by the monomers and cross-linkers used in their synthesis. nih.gov The multi-functionality of sorbitol makes it an excellent building block for advanced polymer architectures. Polyesters based on sorbitol, such as poly(sorbitol adipate), can be synthesized and subsequently cross-linked to form hydrophilic polymer networks. nih.govmdpi.com

By functionalizing sorbitol with multiple methacrylate groups, a highly effective, bio-based cross-linking monomer is created. This monomer can be used to form densely cross-linked hydrogels with tunable properties. nih.gov The ability to control the degree of methacrylation on the sorbitol backbone allows for precise control over the cross-link density of the resulting hydrogel, which in turn influences its swelling ratio, mechanical strength, and mesh size. nih.gov Furthermore, the inherent hydrophilicity of the sorbitol core ensures the hydrogel's ability to retain water. This approach can be extended to create more complex structures, such as dendronized polymers, where the this compound core could act as a branching point for building sophisticated, multi-functional materials for tissue engineering or controlled drug release. rsc.orgmdpi.com

Fabrication of Polymethyl Methacrylate-Sorbitol Capsules for Permeability Studies

The integration of sorbitol into a polymethyl methacrylate (PMMA) matrix has been investigated to create capsules for controlled drug delivery, addressing the limitations of traditional PMMA systems. davidpublisher.comsemanticscholar.org Standard PMMA is water-insoluble, which restricts the elution of antibiotics, and its high polymerization temperature limits its use to heat-stable drugs. semanticscholar.org To overcome these issues, a PMMA-sorbitol-based capsule system has been developed where the permeability can be precisely controlled. davidpublisher.com

The fabrication process involves creating capsules with varying wall thicknesses and sorbitol content. semanticscholar.org Research has explored capsules with wall thicknesses ranging from 0.3 to 0.6 mm and sorbitol weight percentages from 40% to 70% (w/w). semanticscholar.org The permeability of these capsules is directly influenced by these two parameters. Scanning electron microscopy (SEM) has shown that the formation of channels within the capsule walls is well-correlated with both the sorbitol content and the wall thickness. semanticscholar.orgmdpi.com By dissolving, sorbitol creates a network of pores, enhancing the permeability of the otherwise impermeable PMMA matrix.

In vitro studies using Bromophenol Blue (BPB) as a diffusion marker confirmed that the release rate is dependent on the capsule's physical characteristics. semanticscholar.org Further investigations into antibiotic release demonstrated the system's efficacy. Capsules with wall thicknesses of 0.5 or 0.6 mm and sorbitol content of 60 or 70 w/w% were loaded with antibiotics such as gentamicin (B1671437), amikacin (B45834), and tobramycin (B1681333). davidpublisher.com These capsules released 70-100% of their gentamicin load, showing superior and more extended release profiles compared to conventional antibiotic-loaded PMMA beads. davidpublisher.com The release kinetics for amikacin and tobramycin were found to be similar to those of gentamicin, highlighting the versatility of this system for local antibiotic delivery. davidpublisher.com

| Parameter | Range Investigated | Effect on Permeability | Reference |

|---|---|---|---|

| Sorbitol Content | 40-70 w/w% | Higher content increases permeability and canalization | semanticscholar.org |

| Wall Thickness | 0.3-0.6 mm | Thinner walls increase the release rate | semanticscholar.org |

Sorbitol-Laced Hydrogel-Forming Microneedles for Material Property Enhancement

Sorbitol has been incorporated into hydrogel-forming microneedles (MNs) to enhance their material properties for applications such as minimally invasive sampling of dermal interstitial fluid (ISF). researchgate.netmdpi.com A novel sorbitol-laced hydrogel-forming microneedle (Sor-Hyd-MN) system was fabricated using sorbitol and PEG 10,000 crosslinked with Gantrez® S-97 through a solvent-free esterification process. researchgate.netmdpi.com The inclusion of sorbitol, a hyperosmolyte, significantly improves the fluid absorption and mechanical strength of the microneedles. researchgate.netmdpi.com